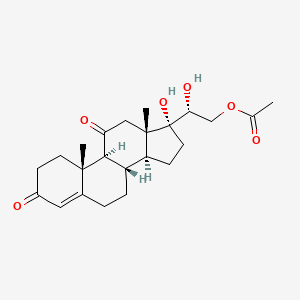
20beta-Dihydrocortisone O-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20beta-Dihydrocortisone O-Acetate: is a synthetic derivative of dihydrocortisone, a corticosteroid hormone. This compound is characterized by the presence of an acetate group attached to the 20beta position of the dihydrocortisone molecule. It is primarily used in scientific research to study the effects and mechanisms of corticosteroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20beta-Dihydrocortisone O-Acetate typically involves the acetylation of 20beta-Dihydrocortisone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 20beta-Dihydrocortisone O-Acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 20beta-Dihydrocortisone O-Acetate is used as a reference material in analytical chemistry for the quantification of corticosteroids and their metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways and biological effects of corticosteroids. It helps in understanding the role of corticosteroids in various physiological processes .
Medicine: In medical research, this compound is used to investigate the therapeutic potential of corticosteroids in treating inflammatory and autoimmune diseases .
Industry: The compound is also used in the pharmaceutical industry for the development of corticosteroid-based drugs and formulations .
Mecanismo De Acción
20beta-Dihydrocortisone O-Acetate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
20beta-Dihydrocortisone: A closely related compound without the acetate group.
Hydrocortisone: Another corticosteroid with similar biological effects but different structural features.
Prednisolone: A synthetic corticosteroid with potent anti-inflammatory properties.
Uniqueness: 20beta-Dihydrocortisone O-Acetate is unique due to the presence of the acetate group, which can influence its pharmacokinetic properties and biological activity. This structural modification can affect the compound’s stability, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C23H32O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,19-20,27-28H,4-9,11-12H2,1-3H3/t16-,17-,19+,20+,21-,22-,23-/m0/s1 |
Clave InChI |
FYYJWGJXCGWAHJ-WVTKKAEZSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES canónico |
CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















